molecular formula C17H21NO2 B1581899 N,N-Dimethylformamide dibenzyl acetal CAS No. 2016-04-8

N,N-Dimethylformamide dibenzyl acetal

Cat. No.: B1581899
CAS No.: 2016-04-8
M. Wt: 271.35 g/mol
InChI Key: JFIKHFNGAURIIB-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide dibenzyl acetal is an organic compound with the molecular formula (CH₃)₂NCH(OCH₂C₆H₅)₂. It is also known by its synonyms, 1,1-Dibenzyloxy-N,N-dimethylmethylamine and 1,1-Dibenzyloxytrimethylamine . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

N,N-Dimethylformamide dibenzyl acetal, also known as Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- or 1,1-bis(benzyloxy)-N,N-dimethylmethanamine, is primarily used as an intermediate in the formation of pyridine derivatives . These derivatives exhibit inhibition against PI3 kinase p110alfa enzymes , which play a crucial role in cellular functions such as cell growth and proliferation.

Mode of Action

The compound interacts with its targets, the PI3 kinase p110alfa enzymes, by inhibiting their activity . This inhibition can lead to changes in the cellular functions controlled by these enzymes, potentially altering cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is involved in regulating cell cycle progression, and its inhibition can lead to downstream effects such as reduced cell proliferation.

Pharmacokinetics

It is known that the compound is miscible with most organic solvents , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3 kinase p110alfa enzymes . This can lead to a decrease in cell proliferation, potentially impacting the growth of cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which could affect its stability and efficacy. Additionally, the compound’s action could potentially be influenced by the presence of other substances in the environment, such as other organic solvents .

Biochemical Analysis

Biochemical Properties

Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins.

Molecular Mechanism

The molecular mechanism of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant biological responses. Toxicity studies have shown that high doses of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can lead to adverse effects such as organ damage or metabolic disturbances.

Metabolic Pathways

Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the cell. The compound’s metabolism can lead to the production of active or inactive metabolites that influence cellular functions.

Transport and Distribution

The transport and distribution of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can affect its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- exhibits specific subcellular localization, which influences its activity and function . Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

N,N-Dimethylformamide dibenzyl acetal can be synthesized through the reaction of N,N-dimethylformamide with benzyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the acetal. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

N,N-Dimethylformamide dibenzyl acetal undergoes several types of chemical reactions, including:

Scientific Research Applications

N,N-Dimethylformamide dibenzyl acetal is used in scientific research for various purposes:

Comparison with Similar Compounds

N,N-Dimethylformamide dibenzyl acetal can be compared with other similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18(2)17(19-13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIKHFNGAURIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173987
Record name 1,1-Bis(benzyloxy)trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-04-8
Record name N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(benzyloxy)trimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(benzyloxy)trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(benzyloxy)trimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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